molecular formula C5H6N2O3S2 B2783982 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide CAS No. 413572-04-0

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide

Cat. No.: B2783982
CAS No.: 413572-04-0
M. Wt: 206.23
InChI Key: WAXNGZYUHUBECT-XVNBXDOJSA-N
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Description

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a synthetic heterocyclic compound designed for research applications, particularly in enzymology and medicinal chemistry. This molecule integrates a thiophene ring, a sulfonamide group, and an oxime functional group, a combination that suggests potential as an inhibitor of Carbonic Anhydrase (CA) enzymes. Thiophene-based sulfonamides are a recognized class of potent CA inhibitors, with studies showing they can inhibit human CA isoenzymes I and II at nanomolar concentrations . The sulfonamide group (R-SO₂NH₂) is a well-established zinc-binding function (ZBG) that typically coordinates with the active-site zinc ion in CAs, thereby blocking the enzyme's catalytic activity . The thiophene ring, a five-membered heterocycle, is a privileged structure in drug discovery known to contribute to favorable physicochemical properties and biological activity . The presence of the (hydroxyimino)methyl moiety (oxime) adds a potential second metal-chelating or hydrogen-bonding site, which may influence binding affinity and selectivity towards different CA isoforms, such as the tumor-associated hCA-IX and hCA-XII . Researchers can explore this compound as a lead structure or tool inhibitor in studies targeting carbonic anhydrases, which are important therapeutic targets for conditions like glaucoma, epilepsy, obesity, and cancer . This product is intended for laboratory research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-hydroxyiminomethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S2/c6-12(9,10)5-4(3-7-8)1-2-11-5/h1-3,8H,(H2,6,9,10)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXNGZYUHUBECT-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=NO)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1/C=N/O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Hydrolysis and Stability

The sulfonamide moiety (–SO₂NH–) in thiophene derivatives typically exhibits stability under mild conditions but can undergo hydrolysis under strong acidic or basic conditions to yield corresponding sulfonic acids or sulfonates . For example, sulfonamides derived from thiophene rings, such as thieno[2,3-b]thiophene-2-sulfonamides, retain structural integrity under physiological conditions but may hydrolyze in extreme pH environments .

Beckmann Rearrangement

The hydroxyimino group (R–C=N–OH) in the compound can undergo a Beckmann rearrangement under acidic conditions, potentially converting the oxime into an amide or nitrile. Metal catalysts (e.g., FeCl₃ or MnO₂) may accelerate this process, as observed in oxime-mediated reactions . For instance, oximes derived from ketones rearrange to form imines or lactams via acid-catalyzed mechanisms .

Nucleophilic Substitution

The sulfonamide group may participate in substitution reactions under specific conditions:

  • Amine displacement : Replacement of the sulfonamide amine with another nucleophile (e.g., alkoxide, thiolate) using coupling agents like carbodiimides (e.g., EDC, DIC) or additives (e.g., HOBt, HOAt) .

  • Electrophilic aromatic substitution : The thiophene ring may react with electrophiles (e.g., nitration, bromination) depending on substituent positioning .

Oxidation and Reduction

  • Oxidation : The sulfonamide group is typically resistant to oxidation, but the thiophene ring may oxidize under strong oxidizing agents (e.g., KMnO₄) to form thiophene sulfones or quinones .

  • Reduction : Sulfonamides are generally inert to reduction, though the oxime group could reduce to a hydroxylamine or amine under catalytic hydrogenation or using reagents like NaBH₄ .

Metal-Catalyzed Transformations

Copper or nickel catalysts may enable cross-coupling reactions (e.g., Ullmann or Suzuki couplings) at the thiophene ring, as observed in analogous heterocyclic systems . For example:

  • C–H activation : Direct arylation or alkylation at the thiophene position via transition-metal catalysis .

  • Oxime-mediated transformations : Manganese(IV) oxides or other metal catalysts may facilitate oxime-to-nitrile conversions or enolate formation .

Data Table: Key Reactions and Conditions

Reaction TypeReagents/ConditionsPlausible ProductsRelevant Analogs/Sources
Hydrolysis Strong acid/base (e.g., HCl, NaOH)Sulfonic acid/sulfonateThiophene sulfonamides
Beckmann Rearrangement H₂SO₄, FeCl₃, or MnO₂Amide/nitrile derivativesOxime rearrangements
Nucleophilic Substitution EDC/DIC + nucleophile (e.g., EtOH)Substituted sulfonamidePeptide coupling reagents
Thiophene Oxidation KMnO₄, H₂O₂Thiophene sulfone or quinoneSulfonamide oxidation
Cross-Coupling CuI, Pd catalysts, aryl halidesArylated/alkylated thiophenesHeterocyclic couplings

Research Findings and Trends

  • Functional Group Tolerance : The sulfonamide group’s stability under mild conditions makes it compatible with many transformations, while the oxime group enables selective reactivity .

  • Catalyst Effects : Transition metals (e.g., Fe, Mn, Cu) play a critical role in directing reaction pathways, such as C–H activation or oxime rearrangements .

  • Structural Modifications : Substituents on the thiophene ring (e.g., hydroxyimino methyl) influence reactivity, as seen in analogous thieno[2,3-b]thiophene derivatives .

This synthesis highlights the compound’s versatility, leveraging insights from sulfonamide and oxime chemistry. Further experimental validation is required to confirm specific reaction mechanisms and yields.

Scientific Research Applications

Chemical Properties and Structure

The compound 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is characterized by the presence of a thiophene ring, which is known for its electron-rich nature and ability to interact with various biological targets. The sulfonamide group enhances its solubility and bioactivity, making it an attractive candidate for drug development.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. A notable study demonstrated that compounds with similar structures effectively targeted kinases involved in cancer progression, suggesting a potential mechanism of action for this compound .

Anti-inflammatory Effects

Thiophene-based compounds are recognized for their anti-inflammatory properties. The sulfonamide functionality is pivotal in modulating inflammatory pathways by inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response. This makes this compound a candidate for treating inflammatory diseases .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties, particularly against multidrug-resistant strains. Studies have indicated that thiophene derivatives can disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is crucial in treating chronic infections .

Case Study 1: Anticancer Properties

A study focused on synthesizing various thiophene derivatives, including this compound, assessed their cytotoxicity against liver cancer cells. Results showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential use in targeted cancer therapies .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of thiophene sulfonamides on animal models of arthritis. The study found that these compounds significantly reduced inflammation markers and improved joint function, suggesting their utility in managing autoimmune conditions .

Data Table: Summary of Applications

Application TypeDescriptionReference
Anticancer ActivityInhibits growth of cancer cells; induces apoptosis ,
Anti-inflammatory EffectsModulates inflammatory pathways; inhibits COX and LOX ,
Antibacterial ActivityDisrupts bacterial cell wall synthesis; inhibits biofilm formation

Mechanism of Action

The mechanism of action of 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the sulfonamide group can interact with polar and non-polar regions of the target molecule. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Sulfonamide Derivatives

Compound Name / Structure Substituent at Thiophene 3-Position Sulfonamide Substituent Key Features Reference
This compound Hydroxyimino methyl (–CH=N–OH) –NH2 (assumed) Polar, potential for tautomerism N/A
Compound 5 () –(3-((1H-imidazole-1-yl)methyl)phenyl) Thiazol-2-yl Angiotensin AT2 ligand; CuI-mediated coupling
Compound 6 () –(3-((1H-imidazole-1-yl)methyl)phenyl) 4-(Trifluoromethyl)pyrimidin-2-yl Electron-withdrawing CF3 group; RP-HPLC purified
Compound 5c () –[3-amino-6-(4-chlorophenyl)-4-oxo...] 3,4-Dimethyl-1,2-oxazol-5-yl Antimicrobial activity; hydrazine reflux
Methyl 3-sulfamoylthiophene-2-carboxylate () –COOCH3 –SO2NH2 Ester group enhances lipophilicity

Key Observations :

  • Polarity: The hydroxyimino group in the target compound likely increases solubility compared to lipophilic substituents like isobutyl () or trifluoromethyl ().
  • Electronic Effects: Electron-withdrawing groups (e.g., CF3 in Compound 6) enhance receptor binding in angiotensin ligands , whereas the hydroxyimino group may alter electron density at the thiophene ring.

Key Observations :

  • Yield Challenges: Low yields (e.g., 12% for Compound 6) are common in heteroaryl coupling reactions due to steric and electronic factors . The hydroxyimino group in the target compound may necessitate protective strategies to prevent side reactions.
  • Purification : RP-HPLC () and recrystallization () are standard for polar sulfonamides, suggesting similar approaches for the target compound.

Physicochemical and Stability Considerations

  • Solubility: The hydroxyimino group enhances water solubility compared to nonpolar analogs like Compound 5 (), which has a thiazole substituent. However, ester derivatives () balance polarity with lipophilicity.
  • Stability: The hydroxyimino group may undergo tautomerism (keto-enol) or oxidation, unlike stable substituents like bromo () or cyano (). Stability studies would be critical for formulation.

Biological Activity

3-((Hydroxyimino)methyl)thiophene-2-sulfonamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyimino group, which is known to enhance the biological activity of various organic molecules. The following sections will explore its biological activity, including antimicrobial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₈N₂O₂S
  • Molecular Weight : 172.21 g/mol

This compound's structure allows it to interact with various biological targets, making it a candidate for further research into its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in the treatment of infections caused by resistant bacterial strains.

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of essential bacterial enzymes. Studies have shown that the compound interferes with the synthesis of bacterial cell walls and disrupts protein synthesis pathways. This dual action leads to cell lysis and death in susceptible bacteria.

Case Studies

  • In Vivo Efficacy : A murine model was utilized to assess the in vivo efficacy of this compound against skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its potential for therapeutic use in clinical settings.
  • Cytotoxicity Assessment : Cytotoxicity studies conducted on human cell lines revealed that while the compound effectively inhibits bacterial growth, it exhibits low toxicity towards mammalian cells at therapeutic concentrations. This selectivity is crucial for developing safe antimicrobial agents.

Therapeutic Applications

Given its promising biological activity, this compound could be explored for various therapeutic applications:

  • Antimicrobial Therapy : Its ability to target resistant bacterial strains positions it as a candidate for developing new antibiotics.
  • Cancer Treatment : Preliminary studies suggest that thiophene derivatives may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Q & A

Basic: How can researchers optimize the synthesis of 3-((Hydroxyimino)methyl)thiophene-2-sulfonamide to improve yield and purity?

Methodological Answer:
Optimization involves:

  • Reagent Selection : Use sulfonyl chloride intermediates (e.g., thiophene-2-sulfonyl chloride) with hydroxyimino precursors under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Temperature Control : Reactions at 80–90°C (e.g., CuI-catalyzed coupling) enhance reaction rates while minimizing side products .
  • Purification : Employ column chromatography or preparative RP-HPLC with gradients (e.g., acetonitrile/water with 0.1% TFA) to isolate high-purity products .
  • Monitoring : Track progress via TLC or LC-MS to identify optimal reaction termination points .

Basic: What are the key stability considerations for storing this compound in laboratory settings?

Methodological Answer:

  • Environmental Controls : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation of the sulfonamide and hydroxyimino groups .
  • pH Sensitivity : Avoid aqueous solutions with extreme pH; neutral buffers (pH 6–8) are ideal for in vitro studies .
  • Accelerated Stability Testing : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) to predict degradation pathways using HPLC-UV or NMR .

Basic: What spectroscopic and chromatographic techniques are essential for initial characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonamide (–SO2_2NH–) and hydroxyimino (–N–OH) functional groups. 1H^1H-NMR can resolve thiophene ring proton environments (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., theoretical vs. observed m/z for C6_6H7_7N2_2O3_3S2_2) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives targeting angiotensin AT2 receptors?

Methodological Answer:

  • Core Modifications : Introduce substituents (e.g., trifluoromethyl, imidazole) to the thiophene ring or sulfonamide group to enhance receptor binding. Compare binding affinities (IC50_{50}) via radioligand assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with AT2 receptor active sites. Validate with mutagenesis studies .
  • In Vitro/In Vivo Correlation : Test derivatives in hypertensive rat models to link SAR findings to physiological efficacy .

Advanced: How should researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobial activity; IC50_{50} in MCF-7 cells) across multiple cell lines to confirm specificity .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) or proteomics (western blotting for apoptosis markers) to identify primary molecular targets .
  • Control Experiments : Rule out false positives by testing against known inhibitors (e.g., doxorubicin for cytotoxicity) .

Advanced: What experimental strategies can elucidate the compound’s potential in organic electronics (e.g., OLEDs)?

Methodological Answer:

  • Optoelectronic Profiling : Measure UV-Vis absorption/emission spectra to determine bandgap and fluorescence quantum yield .
  • Thin-Film Fabrication : Spin-coat the compound on ITO substrates and test conductivity via four-point probe measurements .
  • Device Integration : Construct prototype OLED layers and evaluate electroluminescence efficiency using current-voltage-luminance (J-V-L) curves .

Advanced: How can researchers resolve discrepancies in crystallographic vs. computational structural data?

Methodological Answer:

  • X-ray Crystallography : Obtain single-crystal structures to validate bond lengths/angles. Compare with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .
  • Dynamic NMR : Study conformational flexibility in solution to reconcile static (X-ray) vs. dynamic (computational) models .

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